7-Hydroxy-loxapine-sulfate Sodium Salt
Description
Contextualization within Dibenzoxepine Metabolites
Loxapine (B1675254) is a tricyclic antipsychotic medication belonging to the dibenzoxazepine (B10770217) class. patsnap.comnih.govwikipedia.org Following administration, it undergoes significant first-pass metabolism. researchgate.net The primary metabolic pathways for loxapine are aromatic hydroxylation, N-demethylation, and N-oxidation. drugs.comfda.gov These processes, primarily carried out by Cytochrome P450 (CYP) enzymes, lead to the formation of several key metabolites. nih.govfda.gov
The main metabolites include:
7-Hydroxy-loxapine and 8-Hydroxy-loxapine: Formed via aromatic hydroxylation. The formation of 7-Hydroxy-loxapine is primarily attributed to the CYP2D6 enzyme. researchgate.netnih.gov
Amoxapine: An N-demethylated metabolite which itself has antidepressant properties. patsnap.comnih.gov
Loxapine N-oxide: Formed through N-oxidation. drugs.comfda.gov
Of these, 7-Hydroxy-loxapine is considered an active metabolite, binding to dopamine (B1211576) D2 receptors with high affinity, whereas 8-Hydroxy-loxapine shows no significant pharmacological activity at this receptor. nih.gov
| Metabolic Pathway | Key Enzymes | Resulting Metabolite(s) | Pharmacological Activity |
|---|---|---|---|
| Aromatic Hydroxylation | CYP2D6, CYP3A4, CYP1A2 | 7-Hydroxy-loxapine, 8-Hydroxy-loxapine | 7-Hydroxy-loxapine is active; 8-Hydroxy-loxapine is not. nih.gov |
| N-demethylation | CYP3A4, CYP2C19, CYP2C8 | Amoxapine | Active (antidepressant). patsnap.comnih.gov |
| N-oxidation | Flavin-containing monooxygenases (FMOs) | Loxapine N-oxide | Inactive. drugs.com |
Significance of Sulfated Conjugates in Xenobiotic Biotransformation Pathways
The biotransformation of foreign compounds (xenobiotics) like drugs generally occurs in two phases. Phase I reactions, such as the hydroxylation of loxapine, introduce or expose functional groups on the molecule. Phase II reactions then conjugate these groups with endogenous molecules to increase their water solubility and facilitate their excretion from the body. nih.gov
Sulfation, or sulfonation, is a critical Phase II conjugation reaction. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes transfer a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the xenobiotic. The addition of the highly polar sulfate (B86663) group significantly enhances the hydrophilicity of the metabolite, preventing reabsorption in the kidneys and promoting its elimination in the urine. nih.gov Loxapine metabolites, including the hydroxylated forms, are excreted from the body primarily as glucuronide or sulfate conjugates. fda.govnih.govdrugbank.com
Rationale for Dedicated Research on 7-Hydroxy-loxapine-sulfate Sodium Salt
The focus on this compound stems from several key aspects of loxapine's pharmacology and the requirements of clinical drug development.
Firstly, 7-Hydroxy-loxapine is a pharmacologically active metabolite. nih.govfda.gov Therefore, a complete understanding of loxapine's therapeutic action and duration requires a thorough characterization of the formation, distribution, and elimination of this active compound. The sulfation of 7-Hydroxy-loxapine represents its final step before excretion, and quantifying this pathway is essential for building a complete pharmacokinetic model of loxapine.
Secondly, the development of validated bioanalytical methods is a cornerstone of modern pharmaceutical science. To accurately measure the amount of a metabolite in biological samples (like plasma or urine), a highly purified analytical standard of that metabolite is required. nih.govnih.gov The availability of 7-Hydroxy-Loxapine Sulfate as a reference standard allows researchers to develop and validate sensitive and specific assays, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this specific conjugate. nih.govsincopharmachem.com Such studies are crucial for evaluating drug-drug interactions, understanding sources of pharmacokinetic variability in different patient populations, and meeting regulatory requirements for drug approval.
The "Sodium Salt" designation typically refers to the stable, solid form of the compound prepared for use as a precise analytical standard. This form ensures stability and allows for accurate weighing and preparation of standard solutions for calibrating analytical instruments.
| Area of Research | Justification | Application |
|---|---|---|
| Pharmacokinetics | 7-Hydroxy-loxapine is an active metabolite; its elimination pathway must be understood. nih.govfda.gov | Characterizing the complete absorption, distribution, metabolism, and excretion (ADME) profile of loxapine. |
| Bioanalytical Chemistry | Serves as a purified reference standard for assay development and validation. nih.govsincopharmachem.com | Accurate quantification of the metabolite in clinical and preclinical study samples. nih.gov |
| Drug Development | Regulatory agencies require comprehensive metabolite profiling. | Supporting new drug applications and post-market clinical studies. |
Properties
Molecular Formula |
C₁₈H₁₇ClN₃NaO₅S |
|---|---|
Molecular Weight |
445.85 |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways
Enzymatic Formation of 7-Hydroxy-loxapine Precursor
The initial and rate-limiting step in the formation of 7-Hydroxy-loxapine-sulfate is the hydroxylation of the parent compound, loxapine (B1675254). This reaction is a phase I metabolic process primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.
Role of Cytochrome P450 Enzymes in Loxapine Hydroxylation
The hydroxylation of loxapine at the 7th position of its dibenzoxazepine (B10770217) structure is a critical step that introduces a hydroxyl group, creating a site for subsequent phase II conjugation reactions like sulfation and glucuronidation. researchgate.net In vitro studies using human liver microsomes have demonstrated that the oxidative metabolism of loxapine is a major route of its biotransformation, yielding hydroxylated metabolites. nih.gov This enzymatic conversion is essential for increasing the water solubility of the compound, thereby facilitating its eventual elimination from the body. The formation of 7-hydroxy-loxapine is one of several oxidative pathways, alongside the formation of 8-hydroxy-loxapine and N-desmethyl-loxapine (amoxapine). nih.govresearchgate.net
Substrate Specificity and Isoform Involvement (e.g., CYP2D6)
Multiple cytochrome P450 isoforms are capable of metabolizing loxapine, but specific isoforms exhibit a preference for certain metabolic pathways. The formation of 7-hydroxy-loxapine is primarily catalyzed by the CYP2D6 isoform. nih.govresearchgate.net Correlation analysis with phenotyped human liver microsomal samples has shown the highest correlation between CYP2D6 activity and the rate of 7-hydroxy-loxapine formation. researchgate.net
While CYP2D6 is the principal enzyme, other isoforms have also been shown to contribute to the formation of 7-hydroxy-loxapine in vitro. These include CYP3A4, as well as studies using cDNA-expressed microsomes which identified contributions from CYP1A1, CYP1A2, CYP2B6, CYP2C18, and CYP2J2. researchgate.netfda.gov The involvement of multiple enzymes suggests a complex metabolic profile that can be influenced by genetic polymorphisms and the presence of other drugs that may inhibit or induce these specific CYP isoforms.
Table 1: Cytochrome P450 Isoforms Involved in the Formation of 7-Hydroxy-loxapine
| Enzyme Isoform | Role in 7-Hydroxy-loxapine Formation | Source of Finding |
|---|---|---|
| CYP2D6 | Primary enzyme responsible for 7-hydroxylation. nih.govresearchgate.net | Correlation analysis in human liver microsomes. researchgate.net |
| CYP3A4 | Involved in the pathway for 7-hydroxy loxapine formation. fda.gov | In vitro studies with human liver microsomes. fda.gov |
| CYP1A1 | Attributed to the formation of 7-Hydroxy-loxapine. researchgate.net | Studies with cDNA expressed microsomes. researchgate.net |
| CYP1A2 | Attributed to the formation of 7-Hydroxy-loxapine. researchgate.net | Studies with cDNA expressed microsomes. researchgate.net |
| CYP2B6 | Attributed to the formation of 7-Hydroxy-loxapine. researchgate.net | Studies with cDNA expressed microsomes. researchgate.net |
| CYP2C18 | Attributed to the formation of 7-Hydroxy-loxapine. researchgate.net | Studies with cDNA expressed microsomes. researchgate.net |
| CYP2J2 | Attributed to the formation of 7-Hydroxy-loxapine. researchgate.net | Studies with cDNA expressed microsomes. researchgate.net |
Sulfation Chemistry and Enzymology
Following its formation, the phenolic metabolite 7-hydroxy-loxapine undergoes phase II conjugation. One of the key pathways in this stage is sulfation, which results in the formation of 7-Hydroxy-loxapine-sulfate.
Identification of Sulfotransferases (SULTs) Mediating 7-Hydroxy-loxapine Sulfation
The sulfation of phenolic compounds is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). nih.gov While direct studies identifying the specific SULT isoforms responsible for the conjugation of 7-hydroxy-loxapine are not extensively detailed in the current literature, the metabolism of phenolic xenobiotics is primarily mediated by the SULT1 family. nih.gov This family includes isoforms such as SULT1A1, SULT1A3, SULT1B1, and SULT1E1, which are highly expressed in the liver and gastrointestinal tract and are known to act on a wide array of phenolic substrates. nih.govcambridge.org Given that 7-hydroxy-loxapine is a phenolic compound, it is highly probable that one or more of these SULT1 isoforms are responsible for its sulfation. SULT1A1, in particular, is a major human SULT isoform involved in the sulfation of many phenolic drugs and metabolites. nih.gov
Cofactor Dependence and Reaction Kinetics of Sulfation
The sulfation reaction is entirely dependent on the presence of a universal sulfate (B86663) donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). SULT enzymes catalyze the transfer of a sulfonate group (SO3-) from PAPS to the hydroxyl group of the acceptor substrate, in this case, 7-hydroxy-loxapine. This enzymatic process converts the phenolic hydroxyl group into a sulfate ester.
The kinetics of sulfation reactions catalyzed by SULTs typically follow Michaelis-Menten kinetics. This enzymatic process is generally characterized as a high-affinity, low-capacity pathway. This means that at low substrate concentrations, sulfation can be a very efficient metabolic route. However, the pathway can become saturated at higher substrate concentrations due to the limited availability of the PAPS cofactor. Specific kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), for the sulfation of 7-hydroxy-loxapine have not been reported in the available scientific literature.
Comparative Analysis of Conjugation Pathways: Sulfation versus Glucuronidation
For phenolic metabolites like 7-hydroxy-loxapine, sulfation and glucuronidation are often competing conjugation pathways. Both reactions serve to increase the water solubility and facilitate the excretion of the metabolite. Loxapine metabolites are known to be excreted in the urine primarily as glucuronide or sulfate conjugates.
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. This pathway involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. In general, glucuronidation is considered a low-affinity, high-capacity pathway, in contrast to the high-affinity, low-capacity nature of sulfation.
The balance between sulfation and glucuronidation for a specific substrate can depend on several factors, including the concentration of the substrate, the relative expression and activity of the specific SULT and UGT isoforms, and the availability of their respective cofactors, PAPS and UDPGA. At lower substrate concentrations, the high-affinity sulfation pathway may predominate. As substrate concentrations increase, the sulfation pathway may become saturated, leading to a greater proportion of the metabolite being conjugated through the higher-capacity glucuronidation pathway. A detailed comparative analysis providing quantitative data on the relative contributions of sulfation versus glucuronidation in the metabolism of 7-hydroxy-loxapine is not available in the current body of scientific literature.
Table 2: Comparison of Sulfation and Glucuronidation Pathways for Phenolic Compounds
| Feature | Sulfation | Glucuronidation |
|---|---|---|
| Enzyme Family | Sulfotransferases (SULTs) | UDP-glucuronosyltransferases (UGTs) |
| Cellular Location | Cytosol | Endoplasmic Reticulum |
| Cofactor | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | Uridine 5'-diphospho-glucuronic acid (UDPGA) |
| General Kinetics | High-affinity, low-capacity | Low-affinity, high-capacity |
| Relevance to 7-hydroxy-loxapine | Confirmed pathway for loxapine metabolites | Confirmed pathway for loxapine metabolites |
In Vitro and Ex Vivo Models for Metabolic Investigations
The study of drug metabolism relies heavily on in vitro and ex vivo models that replicate the enzymatic environment of the liver. These systems are crucial for identifying metabolic pathways, understanding the enzymes involved, and predicting a drug's metabolic fate in humans. For loxapine, models such as liver microsomes, S9 fractions, and cultured hepatocytes have been instrumental in elucidating its biotransformation.
Microsomal and S9 fractions are subcellular preparations from liver tissue homogenates that serve as primary tools for metabolism studies.
Microsomal Studies: Liver microsomes are vesicles formed from the endoplasmic reticulum and are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov They are widely used to investigate oxidative metabolism. In the case of loxapine, incubation with human liver microsomes has been fundamental in identifying the formation of its hydroxylated metabolites. nih.govresearchgate.net
Research has shown that loxapine is metabolized to several products in human liver microsomes, with the primary oxidative pathways being hydroxylation and N-demethylation. researchgate.net The formation of 7-hydroxy-loxapine is a significant Phase I metabolic step. Studies using a panel of cDNA-expressed human CYP enzymes have identified that multiple isoforms contribute to this reaction, with CYP2D6 and CYP3A4 being key enzymes in its formation. nih.govfda.gov After a one-hour incubation of loxapine in human liver microsomes, 7-hydroxy-loxapine was identified as a major metabolite. researchgate.net
| Metabolite | Primary CYP Enzymes Implicated | Reference |
|---|---|---|
| 7-Hydroxy-loxapine | CYP2D6, CYP3A4 | nih.govfda.gov |
S9 Fraction Studies: The S9 fraction is a supernatant preparation that contains both the microsomal and the cytosolic fractions of the liver homogenate. This composition means it contains a broader spectrum of metabolic enzymes than microsomes alone, including both Phase I (CYP enzymes) and Phase II (e.g., sulfotransferases, UDP-glucuronosyltransferases) enzymes. nih.gov
The cytosolic fraction is particularly important for studying the formation of 7-Hydroxy-loxapine-sulfate, as it contains the sulfotransferase (SULT) enzymes responsible for catalyzing the sulfation (or sulfonation) reaction. nih.gov This Phase II conjugation step involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 7-hydroxy-loxapine. This process increases the water solubility of the metabolite, facilitating its excretion from the body. numberanalytics.com
While S9 fractions are the appropriate in vitro tool for observing this sequential hydroxylation-sulfation pathway, specific research findings detailing the rate of formation or kinetics of 7-hydroxy-loxapine-sulfate from loxapine or 7-hydroxy-loxapine in S9 preparations are not prominently available in published literature. However, the system's utility for studying the sulfation of other phenolic compounds is well-established.
Hepatocyte cultures, particularly those using primary human hepatocytes, are considered the "gold standard" for in vitro drug metabolism studies. These intact cells contain the full complement of hepatic metabolic enzymes (both Phase I and Phase II) in their natural cellular environment, along with necessary cofactors. mdpi.commdpi.com This allows for a more comprehensive investigation of a drug's metabolic profile, including the interplay between different pathways and the formation of sequential metabolites. mdpi.com
In the context of 7-Hydroxy-loxapine-sulfate formation, cultured hepatocytes provide an integrated system capable of performing both the initial CYP-mediated hydroxylation of loxapine to 7-hydroxy-loxapine and the subsequent SULT-mediated sulfation of this intermediate. The use of hepatocyte cultures allows researchers to observe the complete biotransformation pathway as it would more closely resemble the process in vivo. mdpi.com
Despite the suitability of this model, detailed studies quantifying the production of 7-Hydroxy-loxapine-sulfate in hepatocyte cultures are not widely documented. General reviews of loxapine's pharmacokinetics confirm that its hydroxy-metabolites are excreted as conjugates, which would include sulfates and glucuronides. nih.govdrugbank.com The investigation in hepatocytes would, therefore, be the most physiologically relevant in vitro approach to confirm and quantify the extent of this specific metabolic pathway.
| In Vitro Model | Enzymes Present | Metabolic Step Studied | Relevance to 7-Hydroxy-loxapine-sulfate |
|---|---|---|---|
| Liver Microsomes | Phase I (CYP450s) | Loxapine → 7-Hydroxy-loxapine (Hydroxylation) | Used to identify the precursor formation. Lacks Phase II enzymes for sulfation. |
| Liver S9 Fraction | Phase I (CYP450s) & Phase II (SULTs, UGTs) | Loxapine → 7-Hydroxy-loxapine → 7-Hydroxy-loxapine-sulfate | Theoretically capable of forming the final sulfate conjugate. Contains all necessary enzymes. |
| Hepatocyte Cultures | Full complement of Phase I & II enzymes and cofactors | Loxapine → 7-Hydroxy-loxapine → 7-Hydroxy-loxapine-sulfate | Most physiologically relevant model to study the complete biotransformation pathway. |
Pharmacological Interactions and Molecular Mechanisms of Action Pre Clinical and in Vitro Studies
Receptor Binding Affinity and Selectivity Profiling
The pharmacological activity of a compound is fundamentally dictated by its ability to bind to and modulate the function of specific receptors. In vitro binding assays, typically utilizing radioligands and recombinant human receptors expressed in cell lines, are instrumental in determining the affinity of a compound for a wide array of targets. This section details the receptor binding profile of 7-hydroxyloxapine (B195982), the active moiety of 7-Hydroxy-loxapine-sulfate sodium salt.
Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2, D4)
Loxapine (B1675254) itself has a high affinity for D4 receptors, a characteristic it shares with the atypical antipsychotic clozapine (B1669256). nih.gov While specific binding data for 7-hydroxyloxapine at the D4 receptor is not as extensively documented, the structural similarity suggests a potential for interaction that warrants further investigation.
For comparative context, the binding affinities (Kb values) of the parent compound, loxapine, for various dopamine receptor subtypes are presented in the table below. These values were determined through competition binding experiments performed on human recombinant receptors expressed in CHO or HEK-293 cells. nih.gov
Table 1: Loxapine Dopamine Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Kb, nM) |
|---|---|
| D1 | 12 - 29 |
| D2 | < 2 |
| D3 | > 1000 |
| D4 | 12 - 29 |
| D5 | 12 - 29 |
Data sourced from in vitro studies on human recombinant receptors. nih.gov
Serotonin (B10506) Receptor Subtype Interactions
Interactions with serotonin (5-HT) receptors, especially the 5-HT2A subtype, are pivotal in the mechanism of action of many "atypical" antipsychotics. A high 5-HT2A to D2 receptor binding ratio is often associated with a reduced risk of extrapyramidal side effects. Loxapine has been shown to be a potent antagonist at 5-HT2A receptors. nih.gov
Table 2: Loxapine Serotonin Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Kb, nM) |
|---|---|
| 5-HT1A | > 1000 |
| 5-HT2A | < 2 |
| 5-HT2C | 12 - 29 |
| 5-HT4 | > 1000 |
| 5-HT6 | > 1000 |
| 5-HT7 | > 1000 |
Data sourced from in vitro studies on human recombinant receptors. nih.gov
Ligand-Target Modulation in Cellular Systems
Binding affinity data provides crucial information about the potential for a compound to interact with a receptor. However, functional assays are necessary to determine the nature of this interaction—whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).
Agonist, Antagonist, and Inverse Agonist Activities
Similarly, the blockade of 5-HT2A receptors is a significant aspect of the pharmacology of loxapine. nih.gov It is presumed that 7-hydroxyloxapine also contributes to this 5-HT2A antagonism. Functional assays, such as measuring the inhibition of agonist-induced intracellular calcium mobilization in cells expressing recombinant 5-HT2A receptors, are standard methods for confirming such antagonist activity.
Receptor Occupancy and Functional Assays in Recombinant Cell Lines
Receptor occupancy studies, often conducted using techniques like positron emission tomography (PET) in clinical settings, provide insights into the extent to which a drug binds to its target receptors in the brain at therapeutic doses. In vitro functional assays using recombinant cell lines offer a controlled environment to study the consequences of this binding.
For loxapine, PET studies have shown that it achieves significant occupancy of both D2 and 5-HT2A receptors in the human brain. psychiatryonline.orgnih.gov It has been observed that the in vivo D2 receptor occupancy is higher than what might be predicted from loxapine's in vitro affinity alone, a finding that is explained by the contribution of the high-affinity D2 binding of its metabolite, 7-hydroxyloxapine. psychiatryonline.orgpsychiatryonline.org
Functional assays in recombinant cell lines, such as those expressing specific dopamine or serotonin receptor subtypes, are employed to measure downstream signaling events upon ligand binding. For an antagonist like 7-hydroxyloxapine, these assays would typically demonstrate a concentration-dependent inhibition of the signaling cascade initiated by a known agonist. For example, in a cell line expressing D2 receptors, 7-hydroxyloxapine would be expected to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels. Similarly, in a 5-HT2A receptor-expressing cell line, it would block agonist-induced increases in intracellular calcium or inositol (B14025) phosphate (B84403) accumulation. While the specific outcomes of such assays for this compound are not extensively detailed in the available literature, its established role as a potent D2 antagonist points to this expected functional activity.
Enzyme Modulation and Inhibition Studies
The primary focus of enzymatic studies related to 7-hydroxyloxapine has been on the cytochrome P450 (CYP) isoenzymes responsible for its formation from the parent compound, loxapine. In vitro investigations utilizing human liver microsomes and cDNA-expressed enzymes have identified the specific pathways for loxapine's oxidative metabolism.
While the enzymatic pathways leading to the synthesis of 7-hydroxyloxapine are well-documented, comprehensive in vitro studies detailing the direct inhibitory or modulatory effects of this compound on a broad panel of enzymes are not extensively available in the current body of scientific literature.
Table 1: Cytochrome P450 Enzymes in Loxapine Metabolism
| Metabolite | Primary Enzyme(s) Involved |
| 7-Hydroxyloxapine | CYP2D6, CYP3A4 researchgate.netpdr.net |
| 8-Hydroxyloxapine | CYP1A2 researchgate.net |
| Amoxapine | CYP3A4 |
Ion Channel Modulation (e.g., Sodium-Activated Potassium Channels) in Pre-clinical Models
A key finding is the action of loxapine as an opener of the sodium-activated potassium channel (KNa) known as Slack (Slo2.2). In a study using recombinant human Slack channels expressed in Chinese hamster ovary (CHO) cells, loxapine was found to activate these channels, an effect confirmed by manual patch-clamp analyses. The half-maximal effective concentration (EC50) for loxapine in activating Slack channels was determined to be 4.4 μM. This action was also confirmed at the single-channel level with recombinant rat Slack channels. Furthermore, in dorsal root ganglion neurons, loxapine acted as an opener of native KNa channels.
Direct studies on the specific effects of this compound or 7-hydroxyloxapine on Slack channels or other ion channels are not prominently featured in the reviewed literature. However, the activity of the parent compound provides a strong indication of a potential mechanism of action for its active metabolites.
Table 2: Loxapine Activity on Sodium-Activated Potassium Channels (Slack)
| Compound | Channel | Model System | Effect | EC50 |
| Loxapine | Slack (Slo2.2) | Recombinant human Slack in CHO cells | Channel opener | 4.4 μM |
Intracellular Signaling Pathway Investigations
The therapeutic and side effects of antipsychotic agents are largely mediated by their interaction with intracellular signaling pathways, subsequent to receptor binding. The primary mechanism for loxapine and its active metabolite, 7-hydroxyloxapine, involves the modulation of G-protein coupled receptor (GPCR) signaling cascades.
7-hydroxyloxapine, the active component of this compound, is known to be a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. cambridge.org In fact, in vitro binding studies have indicated that 7-hydroxyloxapine possesses a higher affinity for D2 receptors than the parent compound, loxapine. oup.comresearchgate.net This interaction with GPCRs is central to its antipsychotic activity.
Loxapine itself displays a strong binding affinity for both dopamine D4 and serotonin 5-HT2 receptors. nih.gov The dual antagonism of dopamine and serotonin receptors is a hallmark of many atypical antipsychotics. ru.nl The binding of these ligands to their respective GPCRs initiates a conformational change in the receptor, which in turn activates intracellular G-proteins (guanine nucleotide-binding proteins). The specific G-protein subtypes that are coupled to these receptors (e.g., Gs, Gi/o, Gq/11) determine the subsequent downstream signaling events. For instance, D2 receptors are canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase, while 5-HT2A receptors are typically coupled to Gq/11 proteins, which activate the phospholipase C pathway. nih.gov
While the receptor targets are known, detailed studies characterizing the specific G-protein coupling profile and functional consequences of 7-hydroxyloxapine binding are not extensively detailed in the available literature.
Table 3: Receptor Binding Profile of Loxapine and its Metabolites
| Compound | Receptor Target | Action | Significance |
| 7-Hydroxyloxapine | Dopamine D2 cambridge.org | Antagonist | Contributes to antipsychotic effects. Higher affinity than loxapine. oup.com |
| 7-Hydroxyloxapine | Serotonin 5-HT2A cambridge.org | Antagonist | Atypical antipsychotic characteristic. |
| Loxapine | Dopamine D2, D4 nih.gov | Antagonist | Primary mechanism for typical antipsychotic action. |
| Loxapine | Serotonin 5-HT2A nih.gov | Antagonist | Contributes to atypical features. |
The activation of G-proteins by GPCRs leads to the modulation of second messenger systems, which are crucial intracellular signaling molecules. The antagonism of D2 and 5-HT2A receptors by 7-hydroxyloxapine is expected to impact these pathways significantly.
Dopamine D2 Receptor Signaling: As D2 receptors are coupled to Gi/o proteins, their antagonism by 7-hydroxyloxapine would be expected to disinhibit adenylyl cyclase, potentially leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels in certain neuronal populations. This modulation of the cAMP pathway is a critical component of dopamine-mediated signaling.
Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC). nih.gov PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of 5-HT2A receptors by 7-hydroxyloxapine would block these downstream effects.
Direct experimental evidence from in vitro studies specifically measuring the modulation of cAMP, PLC, IP3, or DAG levels as a direct result of applying this compound is limited in the reviewed scientific literature. The effects are largely inferred from the known signaling pathways of the receptors it potently blocks.
Analytical Methodologies for Identification and Quantification in Research Matrices
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation of 7-Hydroxy-loxapine-sulfate Sodium Salt from its parent drug, other metabolites, and endogenous components of research samples.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of loxapine (B1675254) and its metabolites. nih.gov When coupled with various detectors, it offers a range of sensitivities and selectivities.
Reversed-phase HPLC is a common approach for the separation of these compounds. In this technique, a non-polar stationary phase is used with a polar mobile phase. For instance, a C18 or a cyano (CN) column can be employed to achieve separation. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, with the pH adjusted to ensure optimal ionization and retention of the analytes. nih.gov
A study detailing the simultaneous measurement of loxapine, amoxapine, and their 7- and 8-hydroxymetabolites utilized a 5-micrometer CN 25-cm column. nih.gov The mobile phase was composed of acetonitrile and 0.5 N acetic acid (30:70) with the addition of hexylamine (B90201) (0.05%). nih.gov Detection was carried out using ultraviolet (UV) spectrophotometry at 310 nm. nih.gov This method demonstrated linearity in the range of 10 to 250 µg/L for the analytes. nih.gov
The validation of such HPLC methods is crucial and typically involves assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The table below summarizes the performance characteristics of a reported HPLC-UV method for the analysis of loxapine and its hydroxylated metabolites.
| Parameter | Result |
| Linearity Range | 10 - 250 µg/L |
| Limit of Detection | 3.5 - 6.3 µg/L |
| Within-day Repeatability (RSD) | 2.7% - 6.5% |
| Between-day Reproducibility (RSD) | 0.9% - 20.2% |
| Mean Absolute Recovery | 51.1% (range: 40.7% - 58.6%) |
| Data derived from a study on the concurrent HPLC measurement of loxapine and its metabolites. nih.gov |
For enhanced sensitivity and unparalleled specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites. alwsci.com This technique combines the powerful separation capabilities of LC with the precise mass analysis of MS/MS, allowing for the confident identification and quantification of compounds at very low concentrations. alwsci.com
Validated LC-MS/MS methods have been developed for the simultaneous quantification of loxapine and its hydroxylated metabolites, including 7-hydroxy-loxapine, in human plasma. nih.gov These methods often employ solid-phase extraction (SPE) for sample clean-up and pre-concentration prior to analysis. nih.gov For instance, cation-exchange SPE has been successfully used to extract loxapine and its hydroxylated metabolites from plasma. nih.gov
The chromatographic separation is typically achieved using a reversed-phase column with a gradient elution. The mass spectrometric detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov
A validated ESI-LC-MS/MS method for loxapine and its metabolites demonstrated high accuracy and precision across a dynamic range of 0.0500 to 50.0 ng/mL. nih.gov The intra-assay and inter-assay precision were reported to be less than 15% and 10%, respectively, with an accuracy of ±13%. nih.gov Another study developed an LC-MS/MS method for the quantification of loxapine and five of its metabolites in rat brain tissues, plasma, and cerebrospinal fluid (CSF). nih.gov
The following table presents the validation parameters for a representative LC-MS/MS method for the analysis of loxapine and its hydroxylated metabolites in human plasma.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL |
| Dynamic Range | 0.0500 - 50.0 ng/mL |
| Intra-assay Precision (%RSD) | < 15% |
| Inter-assay Precision (%RSD) | < 10% |
| Accuracy | ± 13% |
| Data from a validated ESI-LC-MS/MS method for loxapine and its metabolites. nih.gov |
The mass spectral analysis of sulfated metabolites in negative ion mode often reveals characteristic fragment ions. Common product ions include the loss of SO3 (80 Da), and ions at m/z 96 ([SO4]⁻) and 97 ([HSO4]⁻), which can aid in the structural confirmation of sulfate (B86663) conjugates like 7-Hydroxy-loxapine-sulfate. nih.govfrontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of drug metabolites. However, the analysis of polar and non-volatile compounds like this compound by GC-MS presents challenges. nih.gov Direct analysis is often not feasible due to the low volatility of the sulfated conjugate. nih.gov
To make the analyte amenable to GC analysis, two main strategies can be considered:
Hydrolysis: The sulfate group can be cleaved either chemically (solvolysis) or enzymatically to yield the more volatile 7-hydroxy-loxapine. mdpi.com This can then be derivatized and analyzed by GC-MS. Enzymatic hydrolysis, for example using sulfatase, offers a milder approach compared to chemical hydrolysis which may require harsh conditions that could potentially degrade the analyte. mdpi.com
Derivatization: Chemical derivatization is a common approach to increase the volatility and thermal stability of polar compounds. jfda-online.comyoutube.com For a phenolic compound like 7-hydroxy-loxapine (after potential hydrolysis), silylation is a widely used derivatization technique. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.govmdpi.com
Interestingly, some studies have shown that non-hydrolyzed sulfated steroids can be analyzed by GC-MS, where the sulfate group is cleaved off in the hot injection port of the gas chromatograph. nih.gov This in-source cleavage results in the formation of the desulfated molecule, which is then separated and detected. This approach could potentially be explored for 7-Hydroxy-loxapine-sulfate, although method development and validation would be essential.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules, including drug metabolites. alwsci.comnih.gov Both ¹H and ¹³C NMR can provide detailed information about the carbon-hydrogen framework of this compound, confirming the position of the hydroxyl and sulfate groups on the aromatic ring.
NMR analysis is often challenged by the low concentrations of metabolites in biological samples and the presence of interfering endogenous compounds. Therefore, significant sample purification is typically required to obtain high-quality NMR spectra. alwsci.com
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. While it may not provide the detailed structural information of NMR, it can confirm the presence of key chemical moieties in this compound.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in its structure. Based on literature data for similar sulfated compounds, the following characteristic peaks would be anticipated:
S=O stretching: A strong absorption band in the region of 1225-1255 cm⁻¹.
C-O-S stretching: An absorption band around 820-850 cm⁻¹.
O-H stretching (of the salt): A broad absorption band, typically in the region of 3200-3600 cm⁻¹.
Aromatic C-H stretching: Absorption bands above 3000 cm⁻¹.
C=N and C=C stretching: Absorption bands in the 1500-1650 cm⁻¹ region.
C-O-C stretching (ether linkage): An absorption band in the 1000-1300 cm⁻¹ region.
FTIR analysis can be particularly useful for confirming the presence of the sulfate group in isolated metabolite samples.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy, while a fundamental technique, is often employed as a detection method within more sophisticated analytical systems like High-Performance Liquid Chromatography (HPLC) for the analysis of loxapine and its metabolites. While dedicated UV-Vis methods for the direct quantification and purity assessment of this compound are not extensively detailed in current literature, the principles of UV detection in HPLC are applicable.
In HPLC methods developed for loxapine and its related compounds, UV detection is frequently set at specific wavelengths to achieve maximum absorbance and sensitivity. For instance, methods for loxapine succinate (B1194679) have utilized detection wavelengths of 254 nm. researchgate.netijpsr.com Another method for amoxapine, a metabolite of loxapine, identified a maximum absorbance at 297 nm in water. researchgate.net The selection of an appropriate wavelength is crucial and would be determined by the unique chromophoric properties of the this compound molecule. A full spectral scan of the purified compound would be the initial step to identify the wavelength of maximum absorbance (λmax), which would then be used for quantification and purity checks against a calibrated standard curve.
Purity assessment by UV-Vis spectroscopy can be performed by comparing the spectrum of a sample to that of a known pure standard. The presence of impurities may be indicated by shifts in the λmax or the appearance of additional peaks or shoulders in the spectral overlay.
Sample Preparation and Matrix Effects in Biological Research Samples (e.g., Plasma, Urine, Tissue Homogenates from Animal Models)
The analysis of this compound in biological matrices necessitates rigorous sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation technique is critical to minimize matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate quantification.
Common biological matrices for the study of loxapine and its metabolites include plasma, urine, and various tissue homogenates from animal models. nih.govnih.gov Several extraction techniques have been successfully employed for these analytes, which would be applicable to this compound.
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples. For loxapine and its hydroxylated metabolites, cation-exchange SPE has proven effective for extraction from human plasma. researchgate.netnih.gov A micro-elution SPE method has also been developed, which is advantageous for small sample volumes (100 µL of plasma). nih.gov The selection of the appropriate SPE sorbent (e.g., C18, mixed-mode cation exchange) would depend on the physicochemical properties of this compound.
Liquid-Liquid Extraction (LLE): LLE is another common technique used to isolate analytes from biological fluids. A simple two-step LLE procedure has been described for the simultaneous determination of loxapine and its hydroxy metabolites in plasma. nih.gov The choice of an appropriate organic solvent is crucial for efficient extraction. mdpi.com For instance, in the analysis of clozapine (B1669256) and its metabolites, n-octanol was found to be an efficient extraction solvent. mdpi.com
Protein Precipitation: For some analyses, particularly with less complex matrices or when high-throughput is required, protein precipitation with an organic solvent like acetonitrile may be used. However, this method may result in less clean extracts and more significant matrix effects compared to SPE or LLE.
Dilute-and-Shoot: For urine samples, a "dilute-and-shoot" approach, where the sample is simply diluted before injection, can be a rapid method. researchgate.net However, this technique is highly susceptible to matrix effects and is generally used with highly sensitive detection methods like tandem mass spectrometry (LC-MS/MS) that can distinguish the analyte from matrix components. researchgate.net
Matrix Effects: The complex nature of biological samples can lead to significant matrix effects. These effects are caused by co-eluting endogenous components that can alter the ionization efficiency of the analyte in the mass spectrometer source or interfere with detection in other ways. To mitigate these effects, the use of an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended. mdpi.com Careful optimization of the chromatographic conditions to separate the analyte from interfering matrix components is also essential.
Validation Parameters for Research-Grade Analytical Assays
The validation of an analytical method is crucial to ensure that the generated data is reliable and reproducible. For research-grade assays of this compound, the following validation parameters, based on established guidelines, should be thoroughly evaluated. nih.gov
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpsr.com In chromatographic methods, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. researchgate.net For LC-MS/MS methods, specificity is further enhanced by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), which provides a high degree of certainty in the identification of the analyte. nih.gov
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com These parameters are critical for studies where low concentrations of the metabolite are expected. For loxapine and its metabolites, LOQs in the low ng/mL range have been achieved in plasma using LC-MS/MS. researchgate.netnih.gov
| Parameter | Loxapine Succinate (µg/mL) nih.gov | Amoxapine (ng/mL) researchgate.net | Loxapine & Metabolites (ng/mL) nih.gov |
| LOD | 0.07 | 19.8 | Not Reported |
| LOQ | 0.20 | 60.50 | 0.0500 |
This table presents LOQ and LOD values for related loxapine compounds as determined by various analytical methods.
Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of repeated measurements. Both are typically assessed at multiple concentration levels, including the LOQ. For bioanalytical methods, acceptance criteria for accuracy are often within ±15% (±20% at the LOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LOQ). researchgate.netnih.gov
| Validation Parameter | Loxapine Succinate nih.gov | Loxapine & Metabolites researchgate.netnih.gov | Loxapine & Metabolites nih.gov |
| Intra-day Precision (%RSD) | < 6% | < 15% | 0.0% to 13.8% |
| Inter-day Precision (%RSD) | < 6% | < 10% | 0.0% to 13.8% |
| Intra-day Accuracy | 90% - 110% | ±13% | 86.4% to 109.3% |
| Inter-day Accuracy | 90% - 110% | ±13% | 86.4% to 109.3% |
This table summarizes the accuracy and precision data from validated methods for loxapine and its metabolites.
The stability of this compound in the biological matrix under various storage and handling conditions must be evaluated to ensure the integrity of the samples from collection to analysis. Stability studies typically include:
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period of time that simulates the sample handling process. researchgate.net
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period. nih.gov
Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler. researchgate.net
For loxapine and four of its metabolites, stability in human plasma has been established for up to 260 days of storage at -20°C. nih.gov The stability of antipsychotics can be influenced by factors such as temperature, light, and the presence of preservatives. nih.gov Therefore, specific stability studies for this compound are essential.
Pre Clinical Disposition and Biotransformation Dynamics
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models and In Vitro Systems
The ADME profile of loxapine (B1675254) and its metabolites has been characterized in various pre-clinical models. The formation of 7-Hydroxy-loxapine-sulfate is a terminal step in one of the primary metabolic pathways, designed to facilitate the elimination of the active 7-hydroxy-loxapine metabolite.
Direct in vitro permeability data for 7-Hydroxy-loxapine-sulfate is not extensively detailed in published literature. However, its permeability characteristics can be inferred from its physicochemical properties and the behavior of similar conjugated metabolites.
Phase II metabolism, including sulfation, significantly increases the polarity and water solubility of a compound. This structural modification is a natural mechanism to reduce a substance's ability to cross lipid-rich biological membranes, thereby limiting tissue distribution and promoting excretion.
In contrast, studies on the parent drug, loxapine, using Caco-2 cell monolayers—an in vitro model of the intestinal wall—have shown that loxapine itself is not a substrate for the P-glycoprotein (P-gp) efflux transporter. ingentaconnect.comnih.gov While loxapine demonstrates some membrane permeability, the addition of a large, polar sulfate (B86663) group to its 7-hydroxy metabolite would drastically reduce this passive permeability. Therefore, 7-Hydroxy-loxapine-sulfate is expected to exhibit very low permeability across cellular membranes, consistent with its role as an excretory end-product.
Following administration in animal models, loxapine is rapidly and extensively metabolized. Pre-clinical studies in rats have demonstrated that while the parent drug is found in only trace amounts in the brain and plasma, its active metabolite, 7-hydroxy-loxapine, achieves high concentrations throughout various brain regions. nih.govresearchgate.net This indicates that 7-hydroxy-loxapine readily crosses the blood-brain barrier and is a key contributor to the pharmacological effects observed. nih.gov
Four hours after oral administration of loxapine to rats, significant levels of 7-hydroxy-loxapine were measured in ten different brain regions, whereas loxapine concentrations remained below 5 ng/g. nih.govresearchgate.net
Table 1: Concentration of 7-Hydroxy-Loxapine in Rat Brain Regions (4 hours post-loxapine administration)
| Brain Region | Concentration (ng/g) |
|---|---|
| Striatum | 124 |
| Hippocampus | 105 |
| Cortex | 98 |
| Hypothalamus | 95 |
| Cerebellum | 85 |
| Other Regions (Range) | 68-124 |
Data derived from studies on the disposition of loxapine and its metabolites in rat brain. nih.govresearchgate.net
Conversely, the 7-Hydroxy-loxapine-sulfate conjugate, due to its increased polarity, is not expected to distribute significantly into tissues, especially the central nervous system. Its formation in the liver prepares it for systemic circulation and subsequent elimination, primarily via the kidneys, rather than for distribution into lipophilic compartments like the brain.
The primary role of phase II conjugation is to facilitate the removal of metabolites from the body. Polar or water-soluble agents are typically excreted by the kidneys. merckvetmanual.com The main excretory route for loxapine metabolites is through the urine in the form of conjugated compounds, with a smaller fraction eliminated in the feces as unconjugated metabolites. wikipedia.org
As a polar, water-soluble conjugate, 7-Hydroxy-loxapine-sulfate is primarily cleared from the bloodstream by the kidneys and excreted in the urine. While specific recovery percentages for this particular sulfate conjugate in animal urine and feces are not detailed in available studies, its formation is a definitive step towards renal elimination. In rats, extensive biliary excretion of other antipsychotic metabolites has been observed, which can contribute to fecal elimination. nih.gov However, for highly polar conjugates like sulfates, direct renal clearance is the predominant pathway. merckvetmanual.com
Role in Pre-clinical Pharmacokinetic Characterization of Loxapine and its Metabolites
Determine the rate and extent of phase II metabolism of the active 7-hydroxy metabolite.
Calculate the renal clearance of this metabolite.
Understand the complete disposition of the drug, from activation via hydroxylation to deactivation and elimination via sulfation.
By measuring both the active metabolite and its inactive sulfate conjugate, a comprehensive picture of the metabolic flux and elimination kinetics can be constructed, which is vital for assessing the duration of action and potential for accumulation.
Inter-species Metabolic Comparisons and Scaling for Research Extrapolation
Significant inter-species variability exists in the metabolism of loxapine, which is a critical consideration for extrapolating pre-clinical data to humans. In vitro studies using liver microsomes from various species have been conducted to compare metabolic pathways. nih.govresearchgate.net
A key finding is that while the hydroxylation pathway is a major route of metabolism in all species tested (rats, mice, guinea pigs, dogs, rabbits, monkeys, and humans), the rate and specific metabolites formed can differ widely. nih.gov This variability is attributed to differences in the expression and activity of cytochrome P450 (CYP) enzymes. For instance, CYP1A2 is primarily involved in forming 8-hydroxy-loxapine, while CYP3A4 and CYP2D6 are involved in forming 7-hydroxy-loxapine. nih.govfda.gov
Table 2: Summary of In Vitro Loxapine Metabolism Across Species
| Species | Key Metabolic Finding | Similarity to Human Metabolism |
|---|---|---|
| Human | Hydroxylation is a major pathway. | N/A (Reference) |
| Guinea Pig | Metabolic profile similar to humans. | High |
| Dog | Metabolic profile similar to humans. | High |
| Monkey | Considered a comparable model. | Moderate-High |
| Rat | Metabolism can be more extensive than in humans. | Variable |
| Mouse | Shows significant variability. | Variable |
Data derived from in vitro studies using liver microsomes. nih.govresearchgate.net
Studies have concluded that loxapine metabolism in guinea pig and dog microsomes is the most similar to that in human liver microsomes. nih.govresearchgate.net This suggests that these species may serve as more predictive pre-clinical models for pharmacokinetic studies than rodents. Such comparisons are vital for scaling, as the rate of formation of 7-hydroxy-loxapine will directly influence the subsequent production and excretion of 7-Hydroxy-loxapine-sulfate. Differences in sulfotransferase (SULT) enzyme activity across species would also contribute to variability in the final excretion profile.
Research Applications and Utility
Pharmacological Probe for Receptor Biology and Neurotransmitter Systems
7-Hydroxy-loxapine, the precursor to the sulfate (B86663) conjugate, is an active metabolite of loxapine (B1675254). nih.govnih.gov In animal studies, this metabolite has demonstrated a significantly higher affinity for the dopamine (B1211576) D2 receptor—approximately five times that of the parent compound, loxapine. nih.gov This high affinity makes 7-hydroxy-loxapine and its derivatives, including the sulfate sodium salt, valuable pharmacological probes for investigating the structure and function of the D2 receptor and its role in neurotransmitter systems.
The sulfation of 7-hydroxy-loxapine to form 7-Hydroxy-loxapine-sulfate Sodium Salt increases the compound's water solubility. nih.gov This enhanced solubility is advantageous for in vitro studies, allowing for easier preparation of solutions and more reliable results in receptor binding assays and functional studies. As a pharmacological probe, this compound can be used to:
Characterize the binding pocket of the D2 receptor.
Investigate the downstream signaling pathways activated by D2 receptor agonists and antagonists.
Explore the allosteric modulation of the D2 receptor.
The use of such specific probes contributes to a deeper understanding of the neurobiological mechanisms underlying both the therapeutic effects and potential side effects of antipsychotic drugs.
Metabolite Reference Standard for Drug Discovery and Development Studies
In the process of drug discovery and development, the identification and quantification of metabolites are essential for understanding the pharmacokinetic profile of a new chemical entity. This compound serves as a crucial metabolite reference standard in these studies. Loxapine is extensively metabolized in the liver, with 7-hydroxy-loxapine being one of its major metabolites. nih.govdrugs.com
As a reference standard, this compound is used to:
Confirm the identity of the metabolite in various biological matrices such as plasma, urine, and tissue homogenates.
Quantify the concentration of the metabolite in these matrices, which is vital for pharmacokinetic modeling.
Assess the in vitro and in vivo metabolic stability of loxapine and related compounds.
The availability of a pure, well-characterized reference standard like this compound is a prerequisite for the validation of bioanalytical methods according to regulatory guidelines. researchgate.netnih.gov
Application in Proteomic Studies to Investigate Protein Interactions
Proteomic studies, which involve the large-scale analysis of proteins, are increasingly used to elucidate the mechanisms of drug action and to identify potential biomarkers. nih.gov While specific proteomic studies focusing on this compound are not widely documented, its properties make it a potentially useful tool in this field.
The interaction of a drug and its metabolites with various proteins can influence its distribution, metabolism, and pharmacological effect. By using this compound in proteomic workflows, researchers could potentially:
Identify specific binding proteins in plasma and tissues, which may act as carriers or be involved in its transport.
Investigate the effect of the metabolite on the expression levels of proteins involved in neurotransmission or other cellular processes.
These types of studies can provide a more comprehensive understanding of the biological effects of loxapine and its metabolites at a molecular level.
Tool for Mechanistic Toxicology Investigations (excluding safety profiles)
Understanding the metabolic pathways of a drug is fundamental to assessing its potential for toxicity. The formation of metabolites can sometimes lead to the generation of reactive species that may cause cellular damage. nih.gov Sulfation is generally considered a detoxification pathway, increasing the water solubility of compounds and facilitating their excretion. nih.govresearchgate.net However, in some cases, sulfation can also lead to bioactivation. nih.gov
This compound can be used as a tool in mechanistic toxicology to:
Compare the cytotoxic potential of the sulfated metabolite to its parent compound, 7-hydroxy-loxapine, and loxapine itself in various in vitro cell-based models.
Study the potential for drug-drug interactions by examining the effect of other drugs on the sulfation of 7-hydroxy-loxapine.
Development of Assays for Drug Metabolism and Pharmacokinetic Research
The development of sensitive and specific bioanalytical assays is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) research. researchgate.net These assays are essential for accurately measuring the concentrations of a drug and its metabolites in biological fluids.
This compound is an indispensable tool for the development and validation of such assays, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Its use in this context includes:
Method Development: Optimizing chromatographic separation and mass spectrometric detection parameters for the specific and sensitive detection of the sulfate conjugate.
Method Validation: Establishing the accuracy, precision, linearity, and stability of the analytical method as per regulatory requirements.
Internal Standard: While a deuterated version would be ideal, in some cases, a structurally similar compound can be used as an internal standard to ensure the reliability of the quantification. medchemexpress.com
The availability of this reference material enables researchers to develop robust analytical methods to comprehensively study the metabolic fate of loxapine in both preclinical and clinical settings.
Future Research Directions
Elucidation of Further Unexplored Mechanistic Pathways
While the formation of 7-Hydroxy-loxapine-sulfate is recognized as a major metabolic step, its subsequent fate and potential biological activities are poorly understood. drugbank.comfda.gov Future research must move beyond simple identification and investigate the potential for this sulfated conjugate to interact with various biological systems.
Key research questions include:
Further Metabolism: Does 7-Hydroxy-loxapine-sulfate undergo further biotransformation, or is it exclusively an end-stage elimination product? Research should investigate the possibility of desulfation back to the active 7-Hydroxy-loxapine or other metabolic alterations.
Transporter Interactions: The role of drug transporters in the disposition of loxapine (B1675254) and its metabolites is not well-defined. Studies are needed to identify specific transporters (e.g., OATPs, BCRP, MRPs) responsible for the efflux and influx of 7-Hydroxy-loxapine-sulfate in key organs like the liver, kidney, and brain.
Pharmacological Activity: It is often assumed that sulfated metabolites are inactive and readily excreted. However, this assumption needs to be challenged. Future studies should assess whether 7-Hydroxy-loxapine-sulfate possesses any affinity for dopamine (B1211576), serotonin (B10506), or other relevant receptors, even if it is significantly lower than the parent compound. nih.govnih.govnih.gov The high levels of 7-hydroxy-loxapine found in the brain suggest its metabolites' roles in neurotherapeutics should be explored. researchgate.net
Investigation of Chiral Properties and Stereoselective Biotransformation
Loxapine itself is an achiral molecule, but the introduction of a hydroxyl group at the 7-position creates a chiral center in 7-Hydroxy-loxapine. This introduces the possibility of stereoisomers ((R)- and (S)-enantiomers), which may have different pharmacological and toxicological properties.
The formation of 7-Hydroxy-loxapine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, an enzyme well-known for its stereoselective metabolism of various drugs. nih.govnih.govtandfonline.com Therefore, it is highly probable that the formation of 7-Hydroxy-loxapine is stereoselective, leading to different plasma concentrations of its enantiomers.
Future research should focus on:
Stereoselective Synthesis and Separation: Developing methods to synthesize or separate the (R)- and (S)-enantiomers of 7-Hydroxy-loxapine and its sulfated conjugate.
Enantiomer-Specific Analysis: Creating and validating bioanalytical methods to quantify the individual enantiomers in biological matrices.
Differential Pharmacology and Metabolism: Investigating whether the enantiomers of 7-Hydroxy-loxapine exhibit different affinities for CNS receptors and whether they are sulfated at different rates. This is critical, as seen with other psychoactive drugs where enantiomers possess distinct activities and metabolic fates. nih.gov
Advanced Computational Modeling and Structural Activity Relationship (SAR) Studies
Computational methods are powerful tools for predicting the properties of drug metabolites and can significantly guide laboratory research. mdpi.com To date, specific computational modeling and SAR studies for 7-Hydroxy-loxapine-sulfate are lacking.
Future research in this domain should include:
Molecular Docking: Performing docking simulations of the (R)- and (S)-enantiomers of 7-Hydroxy-loxapine and its sulfated conjugate with key dopamine and serotonin receptor subtypes. nih.gov This could predict binding affinities and help explain the observed pharmacological profile of loxapine.
QSAR Model Development: Building Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of loxapine metabolites with their biological activities. frontiersin.org This could help predict the activity of other potential, yet undiscovered, metabolites.
Metabolism Prediction: Using in silico tools to predict the metabolic fate of 7-Hydroxy-loxapine-sulfate and to identify the enzymes and transporters involved in its disposition. A molecular modelling analysis of loxapine metabolism has been previously published, providing a foundation for more advanced studies. researchgate.net
The table below outlines potential computational approaches for future investigation.
Table 1: Proposed Computational Studies for 7-Hydroxy-loxapine-sulfate
| Research Area | Computational Technique | Objective |
|---|---|---|
| Receptor Interaction | Molecular Docking | Predict binding affinity of enantiomers for D2, D4, and 5-HT2A receptors. |
| Biological Activity | QSAR Modeling | Relate structural properties of metabolites to their pharmacological activity. |
| Pharmacokinetics | PBPK Modeling | Simulate the absorption, distribution, metabolism, and excretion (ADME) profile. |
| Metabolite Prediction | In Silico Metabolism Software | Identify potential further metabolites of the sulfate (B86663) conjugate. |
Development of Novel Analytical Approaches for Enhanced Sensitivity and Throughput
Current methods for the analysis of loxapine and its metabolites, such as HPLC-MS/MS, have been successfully used in clinical trials. nih.govnih.gov However, these methods could be significantly improved to better characterize complex metabolic profiles, especially for phase II metabolites like sulfates and glucuronides.
Future analytical development should focus on:
Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC coupled with mass spectrometry can offer higher resolution and significantly shorter run times, improving throughput for large-scale clinical studies. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, like Orbitrap or FT-ICR MS, provide superior mass accuracy and resolving power. mdpi.com This is crucial for definitively identifying metabolites and distinguishing between isobaric species (compounds with the same nominal mass), such as sulfate and glucuronide conjugates, without complete chromatographic separation.
Advanced Sample Preparation: Developing more efficient and selective sample preparation techniques, such as micro-elution solid-phase extraction (SPE), can improve recovery and reduce matrix effects, leading to more accurate and precise quantification. nih.gov
The table below compares current and proposed future analytical techniques.
Table 2: Comparison of Analytical Methodologies
| Feature | Current Method (HPLC-MS/MS) | Future Method (UHPLC-HRMS) |
|---|---|---|
| Separation Speed | Standard | Faster |
| Resolution | Good | Excellent |
| Mass Accuracy | Low-to-Moderate | High |
| Confidence in ID | Moderate (requires standards) | High (elemental composition) |
| Throughput | Moderate | High |
Comparative Studies with Other Sulfated and Glucuronidated Metabolites for Structural and Functional Insights
Loxapine is extensively metabolized, producing not only 7-Hydroxy-loxapine but also 8-Hydroxy-loxapine, amoxapine, and their subsequent conjugated forms. researchgate.net Metabolites are excreted in the urine primarily as glucuronide conjugates. fda.gov Significant differences in pharmacological activity exist between the hydroxylated precursors; for instance, 7-OH-loxapine binds to D2 receptors with high affinity, whereas 8-OH-loxapine has weak activity. nih.govnih.gov
A critical area of future research is the direct comparison of the sulfated and glucuronidated metabolites to understand how these different conjugation pathways affect the molecule's function.
Comparative Pharmacokinetics: Studies should simultaneously quantify the formation and elimination rates of both 7-Hydroxy-loxapine-sulfate and 7-Hydroxy-loxapine-glucuronide to determine the predominant conjugation pathway in different populations.
Functional Assays: Direct comparison of the biological activity (or lack thereof) of the purified sulfate and glucuronide conjugates in receptor binding assays and cell-based functional screens is essential.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 7-Hydroxy-loxapine-sulfate Sodium Salt in laboratory settings?
- Methodological Answer : Synthesis typically involves sulfation of the parent compound (loxapine) followed by sodium salt formation. Key steps include:
- Reagent selection : Use sulfating agents like sulfur trioxide complexes under controlled pH.
- Purification : Employ recrystallization or column chromatography to isolate the sodium salt form.
- Validation : Confirm chemical structure via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .
Q. How is the purity of this compound assessed?
- Methodological Answer :
- Chromatography : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities.
- Mass Spectrometry (MS) : Validate molecular weight and detect trace contaminants .
- Elemental Analysis : Confirm sodium and sulfur content via inductively coupled plasma optical emission spectroscopy (ICP-OES) .
Q. What analytical techniques are essential for characterizing its solubility and stability?
- Methodological Answer :
- Solubility Testing : Dissolve the compound in distilled water and organic solvents (e.g., DMSO), then quantify solubility via gravimetric or spectrophotometric methods .
- Stability Studies : Use accelerated stability protocols (e.g., elevated temperature/humidity) and monitor degradation via HPLC. pH-dependent stability can be tested using universal indicator paper or pH meters .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple analytical methods (e.g., LC-MS/MS for plasma concentration vs. in vitro metabolic assays) .
- Bias Mitigation : Address confounding variables (e.g., batch-to-batch variability in salt content) by standardizing synthesis protocols and conducting blinded analyses .
- Statistical Modeling : Apply multivariate regression to isolate factors influencing bioavailability or metabolite formation .
Q. What experimental strategies are recommended for studying its metabolic pathways in vivo?
- Methodological Answer :
- Isotopic Labeling : Use deuterated or ¹⁴C-labeled compounds to track metabolic intermediates in animal models.
- Tissue Distribution Studies : Employ autoradiography or mass spectrometry imaging (MSI) to map organ-specific metabolism .
- Enzyme Inhibition Assays : Identify cytochrome P450 isoforms involved using selective inhibitors and liver microsomes .
Q. How can batch-to-batch variability in salt content impact pharmacological studies, and how is this controlled?
- Methodological Answer :
- Quality Control : Request peptide content analysis (for peptide-bound salts) or ICP-OES for sodium quantification to standardize batches .
- Sensitivity Testing : Pre-test batches in pilot assays (e.g., receptor-binding studies) to ensure consistency in bioactivity .
Q. What are the best practices for designing experiments to assess its pH-dependent reactivity?
- Methodological Answer :
- Buffer Systems : Prepare solutions across a pH range (e.g., 3–10) using citrate-phosphate buffers.
- Kinetic Monitoring : Use real-time UV-Vis spectroscopy to track reaction rates under varying pH conditions .
- Product Identification : Isolate reaction products via HPLC and characterize using tandem MS .
Methodological Considerations from Evidence
- Reproducibility : Document synthesis and characterization steps in line with ASTM/IFT standards for sensory evaluation (applicable to salt analogs) .
- Ethical Compliance : For in vivo studies, ensure protocols align with institutional review board (IRB) guidelines, particularly for handling sodium/potassium salts in renal-compromised models .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details from results, ensuring clarity for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
